2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is a five-membered ring with three carbon atoms and two nitrogen atoms . It also contains a trifluoromethyl group (-CF3), which is a common functional group in many pharmaceutical compounds .
Molecular Structure Analysis
The 1,2,4-triazole ring is planar and aromatic. It has two nitrogen atoms, which can participate in hydrogen bonding. The trifluoromethyl group is electron-withdrawing, which can affect the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
1,2,4-Triazoles can participate in various reactions. They can act as ligands in coordination chemistry, and they can undergo substitution reactions at the 3-position . The trifluoromethyl group is generally stable under most conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the exact structure and the presence of other functional groups. Generally, 1,2,4-triazoles are stable and have good thermal and hydrolytic stability . The trifluoromethyl group is lipophilic, which can improve the bioavailability of pharmaceutical compounds .Scientific Research Applications
Antimicrobial Activity
A significant application of compounds related to 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is in the development of antimicrobial agents. Research by Gadegoni and Manda (2013) synthesized various 1,2,4-triazole derivatives, including those structurally similar to the specified compound, demonstrating antimicrobial activity against Gram-positive and Gram-negative bacteria, and potential anti-inflammatory activity (Gadegoni & Manda, 2013). Similarly, Demirbaş et al. (2010) synthesized 1,2,4-triazol-1-yl derivatives, which exhibited good antimicrobial activities (Demirbaş et al., 2010).
Herbicide Development
Compounds structurally related to this compound are being explored for their herbicidal properties. Zuo et al. (2013) reported on the synthesis and in vitro bioassay results of similar compounds showing promising herbicidal activity and potential for use in soybean fields (Zuo et al., 2013).
Antioxidant Properties
The antioxidant potential of these derivatives has also been a subject of interest. Alkan et al. (2007) synthesized 1,2,4-triazole derivatives and assessed their antioxidant activities, indicating the potential of such compounds in oxidative stress-related applications (Alkan et al., 2007).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is currently unknown
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of oximes and hydrazones .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interaction with its targets.
Properties
IUPAC Name |
2-[3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O/c1-8-17-18(6-5-16)11(20)19(8)10-4-2-3-9(7-10)12(13,14)15/h2-4,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCMXNQIZHYOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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